2-(2-Chlorophenyl)-5-hydroxy-6,8-dinitro-4H-1-benzopyran-4-one
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Overview
Description
2-(2-Chlorophenyl)-5-hydroxy-6,8-dinitro-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorophenyl group, hydroxyl group, and two nitro groups attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-6,8-dinitro-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents such as hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-hydroxy-6,8-dinitro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-6,8-dinitro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: Binding to DNA and affecting gene expression and replication processes.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-hydroxy-6,8-dinitro-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives such as:
2-(2-Chlorophenyl)-5-hydroxy-4H-1-benzopyran-4-one: Lacks the nitro groups, which may result in different biological activities and chemical reactivity.
2-(2-Chlorophenyl)-6,8-dinitro-4H-1-benzopyran-4-one: Lacks the hydroxyl group, which may affect its solubility and interaction with biological targets.
2-(2-Chlorophenyl)-5-hydroxy-6-nitro-4H-1-benzopyran-4-one: Contains only one nitro group, which may result in different pharmacological properties.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
920006-33-3 |
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Molecular Formula |
C15H7ClN2O7 |
Molecular Weight |
362.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-hydroxy-6,8-dinitrochromen-4-one |
InChI |
InChI=1S/C15H7ClN2O7/c16-8-4-2-1-3-7(8)12-6-11(19)13-14(20)9(17(21)22)5-10(18(23)24)15(13)25-12/h1-6,20H |
InChI Key |
CGWPNJMZLIJSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(C(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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